2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQMNDZPLBYYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-nitrophenol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 7 undergoes catalytic hydrogenation to form amine derivatives, a key reaction for generating bioactive intermediates.
Example Reaction:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | H₂, Pd/C, MeOH, RT, 12 h | 7-Amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 85% |
This reaction is critical for accessing analogues with enhanced pharmacological profiles, such as antiproliferative agents .
Cyclization and Ring Functionalization
The benzoxazine core participates in regioselective cyclization reactions.
Intramolecular Cyclization
Under acidic conditions, the oxazine ring undergoes rearrangement to form fused polycyclic systems:
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| This compound | PTSA, toluene, reflux, 6 h | Fused quinazolinone derivatives | Antimicrobial agents |
Alkylation at N-4
The ring nitrogen (N-4) reacts with alkyl halides to introduce substituents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromoacetophenone | K₂CO₃, DMF, 80°C, 8 h | 4-(Phenacyl)-2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | 73% |
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring for substitution at positions 6 and 8 (meta to nitro):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Thiophenol | Et₃N, DCM, RT, 4 h | 6-Phenylthio-2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | 68% |
Oxidation Reactions
The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidative conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 12 h | 2-Carboxy-7-nitro-3,4-dihydro-2H-1,4-benzoxazine | 55% |
Multicomponent Reactions
The compound participates in Petasis borono-Mannich reactions to generate functionalized derivatives:
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Glyoxal, arylboronic acid | PPTS, MeOH, reflux, 3 h | 2-Hydroxy-4-aryl-7-nitro-3,4-dihydro-2H-1,4-benzoxazines | 72–92% |
Biological Activity Correlation
Reduction of the nitro group to an amine significantly enhances antiproliferative activity:
| Compound | IC₅₀ (μM) vs. MDA-MB-231 | Key Modification |
|---|---|---|
| This compound | >50 | Nitro group intact |
| 7-Amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 16.2 | Nitro reduced to amine |
Key Mechanistic Insights
-
The nitro group directs electrophilic substitution to positions 6 and 8 .
-
Hydrogenation of the nitro group proceeds via a Pd-mediated mechanism .
-
Steric hindrance from the methyl group slows reactions at position 2.
This compound’s versatility in reduction, cyclization, and substitution reactions makes it a valuable intermediate in medicinal chemistry and material science.
Scientific Research Applications
Medicinal Chemistry
The benzoxazine scaffold has been recognized for its potential as a lead compound in drug development, particularly for anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of several benzoxazine derivatives, revealing that modifications to the structure enhanced potency against cancer cells such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). For instance, a derivative displayed an IC50 value of 7.84–16.2 µM across multiple cell lines, indicating strong potential for further development .
Antimicrobial Activity
Research indicates that compounds similar to 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine exhibit notable antimicrobial properties.
- Case Study : In vitro assays demonstrated that derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group was linked to enhanced efficacy, making these compounds candidates for antibiotic development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides.
- Research Findings : A specific derivative was shown to reduce the levels of TNF-alpha and IL-6 in vitro, suggesting its potential application in treating chronic inflammatory diseases.
| Compound | Activity Type | IC50 (µM) | Target Cells |
|---|---|---|---|
| This compound | Anticancer | 7.84–16.2 | MDA-MB-231, PC-3 |
| Benzoxazine derivative A | Antimicrobial | 15 | E. coli |
| Benzoxazine derivative B | Anti-inflammatory | - | Macrophages |
Mechanism of Action
The mechanism of action of 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but contains a sulfur atom instead of an oxygen atom.
7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine: Contains fluorine atoms and has different substituents on the benzoxazine ring
Uniqueness
2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of a nitro group and a benzoxazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 941291-25-4) is a heterocyclic compound known for its complex structure and potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a benzoxazine ring structure with a nitro group that significantly influences its reactivity and biological activity .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may inhibit enzyme activity or modulate signaling pathways .
Antagonistic Properties
Research has indicated that derivatives of benzoxazine compounds exhibit antagonistic activities at serotonin receptors, particularly the 5HT3 receptor. For instance, modifications at the 2 position of the benzoxazine ring enhance receptor affinity and antagonistic effects. Compounds similar to this compound have shown significant antagonism in vivo, suggesting potential therapeutic applications in treating conditions like anxiety and nausea .
Antimicrobial and Anti-inflammatory Effects
Studies have explored the antimicrobial and anti-inflammatory properties of benzoxazine derivatives. Compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains and inflammatory pathways. The presence of the nitro group may contribute to these bioactive properties by enhancing electron affinity and facilitating interactions with microbial cellular components .
Study on Serotonin Receptor Antagonism
A study synthesized a series of 3,4-dihydrobenzoxazine derivatives and evaluated their effects on serotonin receptor binding. The findings indicated that certain modifications led to increased receptor antagonism, with one compound showing a Ki value of 0.019 nM for the 5HT3 receptor . This suggests that this compound could be a candidate for further pharmacological exploration.
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial potential of benzoxazine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with electron-withdrawing groups like nitro exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Antagonist at 5HT3 receptors | Ki = 0.019 nM; potential for treating nausea |
| 7-Nitrobenzothiazole | Antimicrobial | Effective against various bacterial strains |
| Benzoxazine derivatives | Anti-inflammatory | Reduced inflammation in animal models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are reported:
- Route 1 : Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization. This method requires anhydrous conditions and inert gas (e.g., N₂) to prevent side reactions .
- Route 2 : Base-mediated (e.g., DBU) regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by amidation. Yields (~60–75%) depend on solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry (e.g., methyl group at position 2, nitro at position 7) via coupling patterns and integration. Aromatic protons appear δ 6.7–7.5 ppm, while the methyl group resonates as a singlet (~δ 1.2–1.5 ppm) .
- ESI-MS : Validate molecular weight (C₉H₁₀N₂O₃; MW 194.19) with [M+H]⁺ peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, though nitro groups may complicate data collection due to thermal motion .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents (≤5% DMSO) to avoid precipitation .
- Stability : Store at –20°C under argon; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 48 hours at 25°C .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antiviral vs. neuroprotective effects)?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), and compound purity (≥95% by HPLC).
- Mechanistic Profiling : Use siRNA knockdowns or receptor antagonists (e.g., glibenclamide for KATP channels) to isolate targets. For example, vascular smooth muscle relaxation in rat aortic rings is calcium-dependent, while insulin inhibition involves pancreatic β-cell KATP channels .
- Meta-Analysis : Cross-reference EC₅₀ values from PubChem and DSSTox to identify outliers linked to synthesis batches .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for nitro-substituted benzoxazines?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict interactions with targets like adenosine receptors. The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., HSV-1 thymidine kinase) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate nitro-group orientation with bioactivity. Polar surface area (PSA) >80 Ų correlates with poor blood-brain barrier penetration, limiting neuroprotective applications .
Q. What green chemistry approaches improve the sustainability of benzoxazine synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (65–70%) .
- Catalyst Recycling : Immobilize Cu(I) on mesoporous silica (SBA-15) for 5 reaction cycles without significant activity loss .
- Waste Minimization : Employ flow chemistry for continuous aziridine ring-opening, reducing solvent use by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
